[(3-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl
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Overview
Description
[(3-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl is a chemical compound that features a boron atom bonded to a 3-chlorophenyl group, an ethynyl group, and a quinolin-8-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl typically involves the coupling of a boronic acid derivative with the appropriate aryl halides under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like toluene or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(3-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl can undergo various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The aryl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines.
Major Products Formed
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Various substituted aryl derivatives depending on the reagents used.
Scientific Research Applications
[(3-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of [(3-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron center can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar coupling reactions.
Quinoline derivatives: Compounds containing the quinoline moiety, used in various chemical and biological applications.
Ethynylboronic acid: Another boronic acid derivative with an ethynyl group, used in organic synthesis.
Uniqueness
The presence of the quinoline moiety also adds to its versatility and potential for use in medicinal chemistry .
Properties
CAS No. |
873102-01-3 |
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Molecular Formula |
C17H10BClNO |
Molecular Weight |
290.5 g/mol |
InChI |
InChI=1S/C17H10BClNO/c19-15-7-1-4-13(12-15)9-10-18-21-16-8-2-5-14-6-3-11-20-17(14)16/h1-8,11-12H |
InChI Key |
OFAATAWRBOCSIK-UHFFFAOYSA-N |
Canonical SMILES |
[B](C#CC1=CC(=CC=C1)Cl)OC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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